

Technical Guide: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

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Compound of Interest

Compound Name: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B111259

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InChIKey: RPBDGPLCGCJDOM-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of **5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde**, a key heterocyclic intermediate in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals.

Core Compound Identification

A foundational component for innovative drug design, **5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde**, also known as 5-fluoro-7-azaindole-3-carbaldehyde, belongs to the pyrrolopyridine class of compounds. Its structure is a critical scaffold for synthesizing molecules with significant biological activity.

Identifier	Value
IUPAC Name	5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
InChI Key	RPBDGPLCGCJDOM-UHFFFAOYSA-N
CAS Number	1171920-17-4
Molecular Formula	C ₈ H ₅ FN ₂ O
Molecular Weight	164.14 g/mol
SMILES	<chem>O=Cc1c[nH]c2ncc(F)cc12</chem>

Strategic Importance in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors. The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration. Derivatives of this core have shown potent inhibitory activity against several key protein families implicated in oncology and immunology.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine nucleus has been successfully utilized to develop potent FGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.

Table 1: Biological Activity of Representative 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors

Compound ID	FGFR1 IC ₅₀ (nM)	FGFR2 IC ₅₀ (nM)	FGFR3 IC ₅₀ (nM)	FGFR4 IC ₅₀ (nM)	Cell Line (Cancer Type)	Antiproliferative Activity
4h	7	9	25	712	4T1 (Breast)	57% inhibition @ 10 μ M
1	1900	-	-	-	MDA-MB-231 (Breast)	-

Data extracted from studies on derivatives of the core scaffold and is not representative of **5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde** itself, but illustrates the potential of the scaffold.[\[1\]](#)[\[2\]](#)

Janus Kinase (JAK) Inhibition

The JAK family of tyrosine kinases plays a critical role in cytokine signaling pathways that regulate immune and inflammatory responses. Selective inhibition of JAKs, particularly JAK3, is a validated strategy for treating autoimmune diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of novel JAK inhibitors.

Influenza PB2 Inhibition

Recent research has identified that derivatives incorporating the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core can act as potent inhibitors of the influenza A virus PB2 protein, a subunit of the viral RNA-dependent RNA polymerase. This highlights the scaffold's versatility and potential in developing novel antiviral agents.

Table 2: Biological Activity of a 5-fluoro-1H-pyrrolo[2,3-b]pyridine Derivative as a PB2 Inhibitor

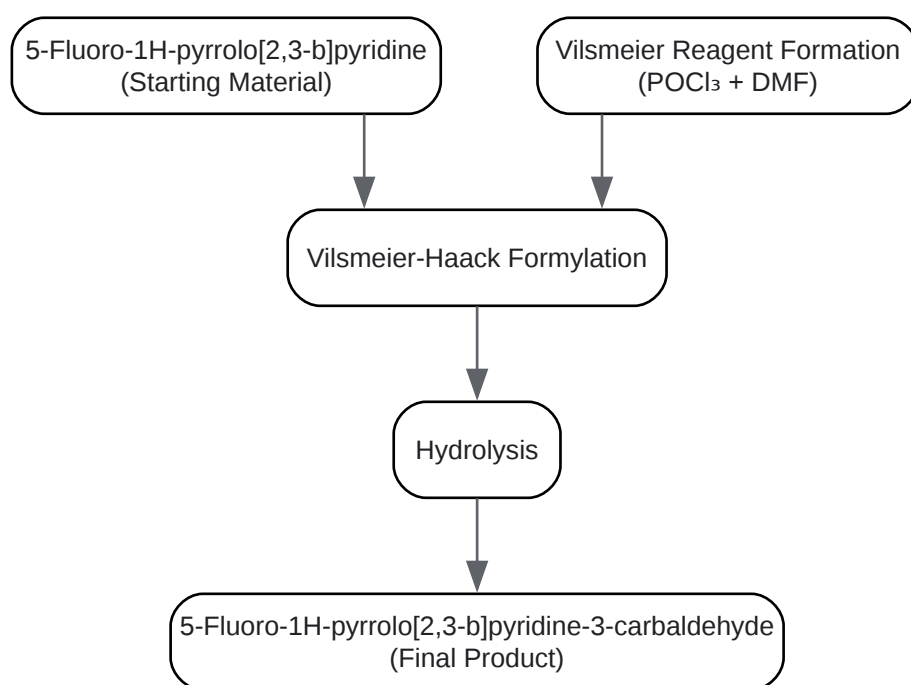
Compound ID	Target	K _D (μ M, SPR)	K _D (μ M, ITC)	Antiviral EC ₅₀ (μ M)
12b	Influenza PB2	0.11	0.19	1.025

Compound 12b is a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative.[3]

Synthesis and Experimental Protocols

The title compound is synthesized from 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole). The key transformation is the introduction of a formyl group at the C3 position of the pyrrole ring, which is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is the standard method for this formylation.

Proposed Synthesis Workflow



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Caption: Synthetic workflow for the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established chemical principles for the formylation of electron-rich heterocyclic systems.

Materials:

- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Water (H_2O)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas

Procedure:

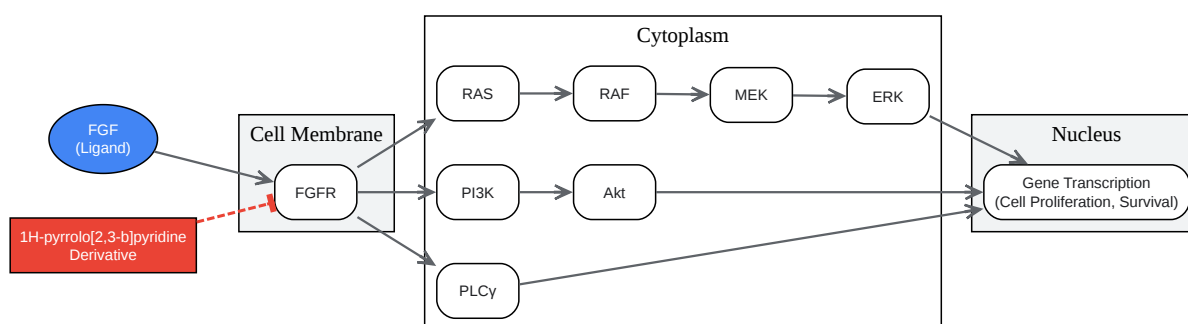
- Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath.
- Slowly add phosphorus oxychloride (POCl_3 , 1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
- Formylation: Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.
- Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with water and then with brine.
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde**.

Relevant Signaling Pathways

The therapeutic potential of compounds derived from this scaffold stems from their ability to modulate critical cellular signaling pathways.

FGFR Signaling Pathway

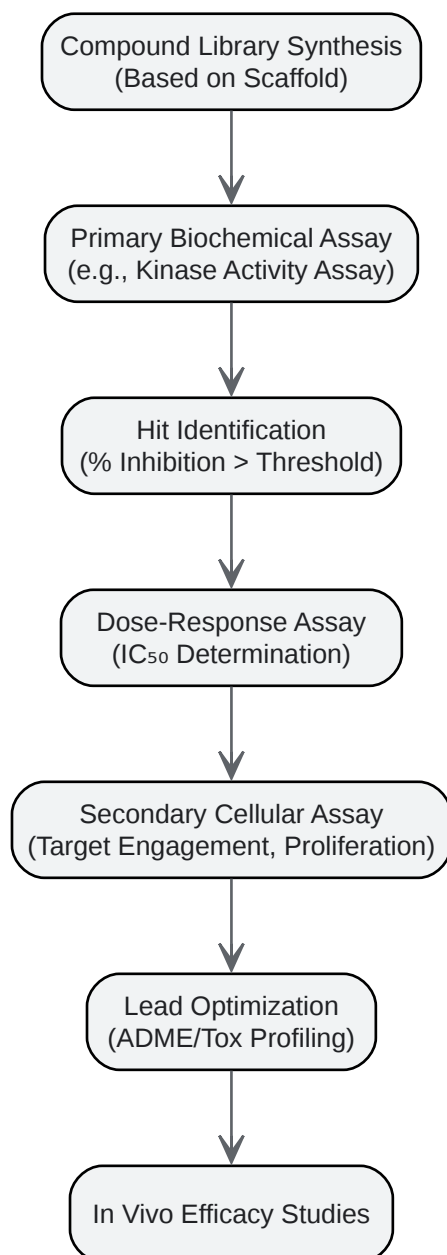


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Caption: Inhibition of the FGFR signaling cascade.

Generic Kinase Inhibitor Screening Workflow

The discovery of potent kinase inhibitors from the 1H-pyrrolo[2,3-b]pyridine scaffold involves a structured screening process.



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Caption: Typical workflow for kinase inhibitor discovery.

Conclusion

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a high-value chemical intermediate with demonstrated relevance in the synthesis of targeted therapies. Its core structure is integral to the development of inhibitors for clinically important targets such as FGFR and JAK kinases. The synthetic accessibility and versatile reactivity of the aldehyde functional group make it an ideal starting point for the generation of diverse compound libraries aimed at discovering next-generation therapeutics for cancer, inflammatory disorders, and viral infections.

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